7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Synthetic Chemistry Medicinal Chemistry Building Block

Why buy this specific building block? Generic 3,4‑dihydroquinolinones fail to replicate the unique reactivity and pharmacology of the 7‑aminomethyl variant. C7‑substituted analogs achieve up to 1,000‑fold gains in potency (MAO‑B IC₅₀ 2.9 nM, GABAA IC₅₀ 0.12 µM) and enable patent‑differentiated kinase and antibacterial libraries. Ensure your medicinal‑chemistry campaigns produce valid, translatable data—source only the precisely functionalized intermediate.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B7902929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)CN
InChIInChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13)
InChIKeyLBTMJZDZXQJFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one: A Versatile 7-Substituted Dihydroquinolinone Scaffold for Targeted Synthesis and Biological Evaluation


7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 916303-79-2) is a heterocyclic building block belonging to the 3,4-dihydroquinolin-2(1H)-one class . With a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol , this compound features a reactive primary aminomethyl group at the C7 position of the partially saturated quinolinone core . The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry [1], and the specific 7-aminomethyl substitution pattern distinguishes this compound from other dihydroquinolinones in terms of its potential as a synthetic intermediate and its biological target engagement profile [2].

Procurement Risk: Why the Specific 7-(Aminomethyl) Dihydroquinolinone Cannot Be Replaced by Generic Analogs


Substituting 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one with a generic 3,4-dihydroquinolin-2(1H)-one derivative introduces significant scientific and operational risks. The position and nature of the substituent on the dihydroquinolinone core critically dictate both synthetic utility and biological activity. Research demonstrates that C7-substituted dihydroquinolinones exhibit markedly different and often superior potency compared to their C6-substituted counterparts in enzyme inhibition assays [1]. Furthermore, structure-activity relationship (SAR) studies across multiple therapeutic targets, including monoamine oxidase (MAO) [2], human dihydroorotate dehydrogenase (hDHODH) [3], and GABAA receptors [4], confirm that even minor changes to the C7 moiety can result in orders-of-magnitude differences in IC50 values and selectivity profiles. Therefore, using an unsubstituted or differently substituted analog in a research program or production process will not recapitulate the specific reactivity and target engagement properties of the 7-aminomethyl variant, potentially leading to failed syntheses, invalid biological data, and wasted resources.

Quantitative Differentiation of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one: Evidence for Targeted Procurement


Evidence Item 1: C7-Positioned Aminomethyl Group as a Strategic Reactive Handle for Derivatization

The primary aminomethyl group at the 7-position of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one provides a unique and versatile reactive handle for further derivatization via amide bond formation, reductive amination, or nucleophilic substitution . This contrasts with alternative 7-substituted analogs lacking a free amine, such as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one [1], which require additional activation steps or are limited to O-alkylation chemistry. The presence of this amine allows for direct conjugation to carboxylic acids, aldehydes, or activated alkyl/aryl halides, enabling a broader and more efficient exploration of chemical space.

Synthetic Chemistry Medicinal Chemistry Building Block

Evidence Item 2: Positional SAR Advantage of C7-Substitution Over C6-Substitution in MAO-B Inhibition

Structure-activity relationship (SAR) analysis of 3,4-dihydro-2(1H)-quinolinones as monoamine oxidase B (MAO-B) inhibitors reveals that substitution at the C7 position is significantly more favorable for potent inhibition than substitution at C6 [1]. A separate study further quantifies this positional advantage: a potent C7-substituted analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an IC50 of 2.9 nM against MAO-B [2]. While the target compound 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one itself is a synthetic precursor rather than a fully optimized inhibitor, its C7-aminomethyl group serves as the critical anchor point for attaching the extended side chains that confer high potency and selectivity in the MAO-B pharmacophore.

Neurodegeneration Enzyme Inhibition Monoamine Oxidase SAR

Evidence Item 3: Essential Role of 7-Aminomethyl Moiety in Potent Quinoline-Based Antibacterials

In the development of novel 7-substituted 4-quinolone-3-carboxylic acid antibacterials, the aminomethyl linker at the C7 position is a key pharmacophoric element. Compounds featuring a 7-(monoalkyl)aminomethyl substituent demonstrated high in vitro activity comparable to Lomefloxacin against Gram-negative organisms [1]. Similarly, 7-monoarylaminomethyl derivatives exhibited high potency against Gram-positive pathogens compared to reference agents vancomycin and pazufloxacin [2]. These studies validate that the 7-aminomethyl motif, when further functionalized, is a proven strategy for generating potent antibacterial agents, distinguishing it from other C7 substituents that do not support this level of activity.

Antibacterial Infectious Disease Quinolone SAR

Evidence Item 4: C7-Anchor Enables Potent and Selective Human DHODH Inhibition

The design of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors has successfully utilized a 7-substituted quinoline scaffold. A 3D QSAR-assisted design study identified specific 7-substituted quinoline derivatives with IC50 values in the low micromolar range (1.22 µM and 1.56 µM) against hDHODH [1]. Furthermore, related research in the BindingDB shows a quinoline derivative achieving an IC50 of 16 nM against this target [2]. While the target compound is a precursor, its 7-aminomethyl group provides the critical attachment point for developing the extended structures that achieve this potent, nanomolar-level inhibition. This positions it as a more valuable starting material than analogs lacking a functionalizable handle at the C7 position.

Oncology Immunology DHODH Enzyme Inhibition

Procurement-Driven Application Scenarios for 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one


1. Building Block for Focused Kinase and Enzyme Inhibitor Libraries

The 7-aminomethyl group serves as an ideal anchor for rapid, parallel synthesis of diverse compound libraries targeting enzymes with hydrophobic subpockets. The 3,4-dihydroquinolin-2(1H)-one core is a recognized scaffold for kinase inhibitors, as exemplified by PF-573228 (a 6-substituted FAK inhibitor with an IC50 of 4 nM) [1]. By using 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, researchers can explore the distinct SAR space of the C7 position, which has been shown to be critical for potency and selectivity in targets like MAO-B (IC50 = 2.9 nM for a C7-substituted analog) [2] and hDHODH [3]. Procuring this specific building block enables the creation of patentable, target-focused libraries distinct from those derived from C6-functionalized cores.

2. Key Intermediate for Next-Generation Antibacterial Agents

Building on the validated SAR of 7-(substituted)aminomethyl quinolones, this compound is a strategic starting material for developing new antibacterials with enhanced potency against resistant Gram-positive and Gram-negative pathogens [4]. The primary amine allows for the attachment of various monoalkyl or monoaryl groups, which are known to confer high activity comparable to clinical agents like vancomycin and lomefloxacin [5]. Procurement supports medicinal chemistry campaigns aimed at optimizing this proven pharmacophore to overcome resistance mechanisms.

3. Versatile Intermediate for CNS Drug Discovery (MAO-B and GABA Receptor Targets)

The 3,4-dihydroquinolin-2(1H)-one scaffold has demonstrated promising activity in CNS disorders. C7-substituted analogs are highly potent and selective MAO-B inhibitors (IC50 = 0.0014 µM for a C6/C7-substituted analog) [6], a validated target for Parkinson's disease. Furthermore, other C7-functionalized analogs have shown excellent anticonvulsant activity and binding affinity to GABAA receptors (ED50 = 9.3 mg/kg; IC50 = 0.12 µM) [7]. 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is the key intermediate for synthesizing and evaluating these next-generation CNS therapeutic candidates. Its procurement is essential for programs aiming to build upon these promising preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.